2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
The compound “2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide” is a versatile material used in scientific research1. It has a molecular formula of C19H16N4O2S and a molecular weight of 364.422.
Synthesis Analysis
The synthesis of similar compounds involves various synthetic transformations aimed at creating biologically active compounds3. However, the specific synthesis process for this compound is not detailed in the available resources.
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C19H16N4O2S2. However, the specific structural details such as bond lengths and angles are not provided in the available resources.
Chemical Reactions Analysis
The chemical reactions involving this compound are not detailed in the available resources. However, similar compounds have been used as substrates for various synthetic transformations3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources. However, it can be inferred from its molecular formula, C19H16N4O2S, and molecular weight, 364.422.Scientific Research Applications
Radiosynthesis for Imaging
A study on the radiosynthesis of [18F]PBR111, which falls within the same chemical class, highlighted its application as a selective radioligand for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This compound was designed for in vivo imaging, showcasing its potential in diagnostic and research applications in neurology and oncology (Dollé et al., 2008).
Insecticidal Assessment
Another study synthesized various heterocycles incorporating a thiadiazole moiety and evaluated them for insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential application of related compounds in agricultural pest management (Fadda et al., 2017).
Antioxidant, Analgesic, and Anti-inflammatory Activities
Compounds within this chemical family have also been synthesized and evaluated for their antioxidant, analgesic, and anti-inflammatory activities. These findings suggest potential therapeutic applications, particularly in the development of new analgesic and anti-inflammatory medications (Nayak et al., 2014).
Antimicrobial and Anti-inflammatory Agents
Research into novel selenolo[2,3-c]pyrazole compounds as antimicrobial and anti-inflammatory agents revealed significant antibacterial activity against various pathogenic strains and high anti-inflammatory activity. These compounds could contribute to the development of new drugs for treating infections and inflammatory conditions (Zaki et al., 2016).
Safety And Hazards
Future Directions
The unique structure of this compound allows for various applications, making it a valuable tool for studying biological processes and developing new therapies1. However, the specific future directions for this compound are not detailed in the available resources.
Please note that this analysis is based on the available resources and may not cover all aspects of the compound. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-18(20-12-15-7-4-10-26-15)13-22-8-9-23-17(19(22)25)11-16(21-23)14-5-2-1-3-6-14/h1-11H,12-13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSKCLPPZJABLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide |
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